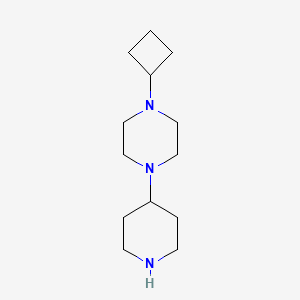

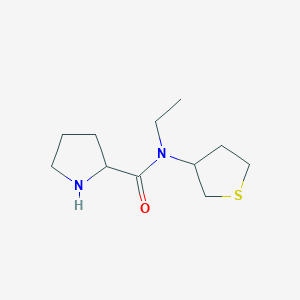

1-Cyclobutyl-4-(piperidin-4-yl)piperazine

Overview

Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-Cyclobutyl-4-(piperidin-4-yl)piperazine”, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

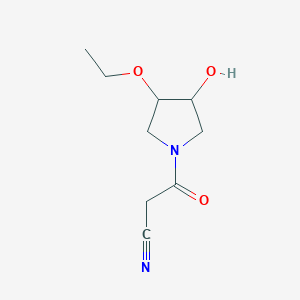

The molecular structure of “this compound” is characterized by a cyclobutyl group and two piperazine rings. The compound shows a one-dimensional framework .Chemical Reactions Analysis

Piperazine derivatives, including “this compound”, have been synthesized through various chemical reactions . These include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and the ring opening of aziridines under the action of N-nucleophiles .Physical and Chemical Properties Analysis

The compound “this compound” has a molecular formula of C13H25N3 and a molecular weight of 223.36 g/mol.Scientific Research Applications

Advanced Building Blocks for Drug Discovery

A study highlighted the synthesis of 3-((hetera)cyclobutyl)azetidine-based isosteres of piperidine, piperazine, and morpholine. These compounds, including structures similar to "1-Cyclobutyl-4-(piperidin-4-yl)piperazine," were designed for use in lead optimization programs within drug discovery. Their increased size and conformational flexibility compared to the parent heterocycles suggest potential utility as building blocks for novel therapeutic agents (Feskov et al., 2019).

Crystal Structure Analysis

Research on compounds structurally related to "this compound" involved the analysis of their crystal structures and intermolecular interactions. These studies provide valuable insights into the design of new compounds with optimized properties for drug development (Ullah & Stoeckli-Evans, 2021).

Non-selective Inhibitors for Therapeutic Applications

A particular focus has been on synthesizing novel derivatives as potent and orally active inhibitors for therapeutic targets. For example, (4-piperidinyl)-piperazine derivatives have been evaluated as non-selective inhibitors for specific enzymes, demonstrating potential in enzyme-assay and cell-based assays for reducing hepatic de novo fatty acid synthesis (Chonan et al., 2011).

Lead Candidates for Oncological Therapeutics

Another study focused on designing analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), aiming to reduce lipophilicity for potential use as therapeutic and diagnostic tools in oncology. These efforts underline the ongoing search for compounds with improved properties for clinical applications (Abate et al., 2011).

Antagonistic Activities for Drug Development

Compounds such as 1-(benzoxazole-2-yl)piperazine and 4-(benzoxazole-2-yl)piperidine derivatives have been explored for their potential as α1-AR antagonists. These studies contribute to the development of new drugs with specific receptor target activities, highlighting the versatility of "this compound" derivatives in drug design (Li et al., 2008).

Mechanism of Action

Future Directions

Piperazine derivatives, including “1-Cyclobutyl-4-(piperidin-4-yl)piperazine”, have been the focus of recent research due to their wide range of biological and pharmaceutical activity . Future research will likely continue to explore the synthesis of these compounds and their potential applications in drug discovery .

Properties

IUPAC Name |

1-cyclobutyl-4-piperidin-4-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N3/c1-2-12(3-1)15-8-10-16(11-9-15)13-4-6-14-7-5-13/h12-14H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYHAHFFKITNJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCN(CC2)C3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Hydroxy-6-oxa-2-azaspiro[4.5]decane-2-carboximidamide](/img/structure/B1477666.png)

![2-Chloro-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one](/img/structure/B1477667.png)

![2-(9-Hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid](/img/structure/B1477677.png)

![2-(4-Methoxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-amine](/img/structure/B1477678.png)